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Compound of Interest

Compound Name: 1-ethyl-1,3-diazinane-2,4,6-trione

CAS No.: 50721-57-8

Cat. No.: B189738

Get Quote

Executive Summary
This technical guide analyzes the pharmacological and structural properties of ethyl-substituted

1,3-diazinane-2,4,6-triones (commonly known as barbituric acid derivatives). While historically

categorized as CNS depressants, recent medicinal chemistry efforts have repurposed this

scaffold for urease inhibition, anticancer activity (glioblastoma), and antimicrobial applications.

This document is designed for drug discovery scientists. It moves beyond basic textbook

definitions to explore the causal link between specific ethyl substitutions (C5 vs. N1/N3) and

resulting ADME profiles, binding kinetics, and therapeutic indices.

Chemical Scaffold & Nomenclature
The core scaffold is 1,3-diazinane-2,4,6-trione. In drug development, the biological activity is

strictly governed by the substitution pattern at the C5 and N1/N3 positions.

The Core Pharmacophore

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b189738#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189738?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The unsubstituted parent molecule (Barbituric Acid) is pharmacologically inert as a CNS agent

due to high acidity (

) and poor blood-brain barrier (BBB) penetration. Activity is unlocked via alkylation, specifically
ethylation, which modulates lipophilicity (

) and acidity.

Key Structural Zones:

Zone A (C5 Position): The primary determinant of potency and efficacy. Disubstitution here is

mandatory for CNS activity to prevent rapid tautomerization to the acidic enol form.

Zone B (N1/N3 Positions): Modulates solubility, onset of action, and metabolic stability.

Zone C (C2 Carbonyl): Replacement with sulfur (thiobarbiturates) drastically increases

lipophilicity.
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Figure 1: Structural zones of the diazinane trione scaffold influencing pharmacological

outcomes.

SAR Deep Dive: The Ethyl Substituent
C5-Ethyl Substitution (The Lipophilic Anchor)
The ethyl group at C5 is the "Goldilocks" substituent for CNS activity.
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Mechanism: To cross the BBB, the molecule must be non-ionized. A single ethyl group at C5

is insufficient (compound remains too acidic). 5,5-disubstitution (e.g., 5,5-diethyl in Barbital)

removes the acidic C5 proton, raising the

to 7.0–8.0, matching physiological pH for optimal transport.

Steric Impact: The ethyl group provides sufficient bulk to lock the molecule into a

conformation that fits the GABA_A receptor's

-subunit binding pocket, without being so bulky (like a pentyl chain) that it introduces steric
clash or rapid oxidative metabolism.

N-Ethyl Substitution (Kinetic Modulation)
Substituting an ethyl group on the Nitrogen (N1 or N3) drastically alters pharmacokinetics.

Effect: N-ethylation removes a hydrogen bond donor, significantly increasing

.

Outcome:

Faster Onset: Rapid BBB penetration.

Shorter Duration: The N-ethyl group is a prime target for hepatic dealkylation. N-

substituted barbiturates are often used as induction agents (anesthetics) rather than

maintenance sedatives.

Convulsant Risk: Excessive N-alkylation (longer than methyl/ethyl) can flip the

pharmacology from depressive to convulsant.

Comparative Data: Ethyl-Substitution Patterns
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Compound
Substituent
s (C5, C5)

N-Subst. pKa Log P
Clinical
Profile

Barbituric

Acid
H, H H 4.01 -1.47

Inactive (Too

acidic/polar)

Barbital Ethyl, Ethyl H 7.91 0.65
Long-acting

sedative

Phenobarbital Ethyl, Phenyl H 7.40 1.47

Anticonvulsa

nt (Long-

acting)

N-Ethyl-

Barbital
Ethyl, Ethyl Ethyl ~8.0 ~1.2

Faster onset,

shorter

duration

Hexobarbital
Methyl,

Cyclohexenyl
Methyl 8.2 2.8

Ultra-short

acting

(Anesthetic)

Modern Applications: Beyond CNS
While C5-ethyl diazinane triones are classic sedatives, modern SAR focuses on C5-arylidene

and N-aryl derivatives.

Urease Inhibition
Recent studies indicate that 5-substituted diazinane triones (specifically barbituric acid

derivatives) inhibit urease, an enzyme critical for H. pylori survival.

SAR Insight: The trione ring coordinates with the Nickel ions in the urease active site. An

ethyl group at C5 maintains the necessary geometry, but benzylidene substitutions often

yield nanomolar potency [1].

Anticancer (Glioblastoma)
Derivatives like Merbarone (a 5-substituted derivative) target Topoisomerase II.[1]
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SAR Insight: Unlike CNS agents, these require a bulky aromatic system at C5 linked via an

amide or amine. The diazinane ring acts as a scaffold to orient the aromatic rings for DNA

intercalation [2].

Experimental Protocols
Protocol A: Synthesis of 5,5-Diethyl-1,3-diazinane-2,4,6-
trione (Barbital)
A self-validating condensation protocol.

Reagents:

Diethyl malonate (16.0 g, 0.1 mol)

Urea (6.0 g, 0.1 mol)

Sodium ethoxide (prepared from 4.6 g Na in 100 mL dry ethanol)

Reagent Grade Ethanol (anhydrous)

Workflow:

Preparation of Base: Dissolve sodium metal in dry ethanol under

atmosphere. Validation: Solution must be clear/colorless; yellowing indicates moisture
contamination.

Condensation: Add diethyl malonate followed by urea to the ethoxide solution.

Reflux: Heat to reflux (

) for 7–8 hours. A white solid (sodium salt of the product) will precipitate.

Isolation: Distill off excess ethanol. Dissolve residue in minimal water (50 mL).

Acidification: Acidify with concentrated HCl (dropwise) to pH 2.0. Validation: Massive

precipitation of white crystals should occur.
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Purification: Recrystallize from boiling water.

Yield: ~70-80%

Melting Point: 188–190°C (Literature standard).
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Figure 2: Synthesis workflow for 5,5-disubstituted diazinane triones.

Protocol B: In Vitro Urease Inhibition Assay
Used to screen novel diazinane triones for antimicrobial potential.
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Reagents:

Jack bean urease (25 µL, 5 U/mL)

Urea substrate (55 µL, 100 mM)

Phenol red indicator

Workflow:

Incubation: Incubate test compound (10 nM – 100 µM) with urease enzyme in phosphate

buffer (pH 6.8) for 15 min at 37°C.

Substrate Addition: Add urea solution.

Reaction: Incubate for 15 min. Urease converts urea to ammonia, raising pH.

Detection: Measure absorbance at 630 nm (Phenol red shift).

Calculation: % Inhibition =

.

Control: Thiourea (Standard inhibitor,

).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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